8-Aminoquinolin-5-ol dihydrochloride
Description
Significance of Quinoline-Based Scaffolds in Modern Chemical Science
Quinoline (B57606) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their consistent presence in molecules exhibiting a broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The rigid structure of the quinoline ring system provides a robust framework that can be functionalized at various positions to modulate its physicochemical and biological properties. This adaptability allows chemists to design and synthesize novel quinoline-based drugs with enhanced efficacy and selectivity.
The unique chemical structure of quinoline also lends itself to applications in materials science, where its derivatives are investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions. nih.gov
Academic Context and Research Trajectories of Aminohydroxyquinolinols
Within the broader class of quinolines, aminohydroxyquinolinols, which feature both an amino and a hydroxyl group on the quinoline framework, have garnered considerable academic interest. The presence of these two functional groups enhances the molecule's ability to form hydrogen bonds and coordinate with metal ions, opening up diverse research avenues.
Research into aminohydroxyquinolinols often focuses on their potential as:
Bioactive Agents: The amino and hydroxyl groups can be crucial for interacting with biological targets. For instance, 5-amino-8-hydroxyquinoline has demonstrated notable antiproliferative activity against various human cancer cell lines and also exhibits antibacterial, antifungal, and antioxidant properties. mdpi.comresearchgate.net
Chelating Agents: The nitrogen atom of the quinoline ring and the hydroxyl group's oxygen atom can form stable complexes with a variety of metal ions. This chelating ability is fundamental to their use in analytical chemistry for metal ion detection and is also being explored for its therapeutic potential in diseases associated with metal ion dysregulation.
Fluorescent Probes: Many aminohydroxyquinoline derivatives exhibit fluorescence, which can be modulated by their environment or upon binding to specific analytes, such as metal ions. This property makes them valuable tools in biochemical assays and cellular imaging. nih.gov
Scope and Research Focus on 8-Aminoquinolin-5-ol (B1450810) Dihydrochloride (B599025) in Scholarly Investigations
8-Aminoquinolin-5-ol dihydrochloride, also known by its synonym 5-Amino-8-quinolinol dihydrochloride, is a specific aminohydroxyquinolinol that serves as a key building block and a subject of direct investigation in several areas of advanced chemical research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀Cl₂N₂O |
| Molecular Weight | 233.09 g/mol |
| Melting Point | 279 °C (decomposes) |
| Appearance | Solid |
| CAS Number | 21302-43-2 |
Data sourced from PubChem CID 16211947. nih.gov
Current research on this compound is primarily concentrated on three main trajectories:
A Precursor in Organic Synthesis: Its chemical structure, featuring reactive amino and hydroxyl groups, makes it a valuable starting material for the synthesis of more complex molecules. Researchers utilize it to create derivatives with tailored biological activities or material properties.
Development of Novel Antimicrobial and Anticancer Agents: Building upon the known bioactivities of the quinoline scaffold, scientists are actively modifying this compound to develop new therapeutic agents. For example, derivatives have shown promising activity against various bacterial strains and cancer cell lines. mdpi.com
Fluorescent Sensing and Metal Ion Chelation: The inherent fluorescence and metal-chelating properties of the 8-Aminoquinolin-5-ol core are being harnessed to design sensitive and selective fluorescent probes for the detection of biologically and environmentally important metal ions. nih.gov
Table 2: Spectroscopic Data of 8-Aminoquinoline (B160924) (Parent Compound)
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Spectral data available, refer to specialized databases. |
| ¹³C NMR | Spectral data available, refer to specialized databases. |
| IR Spectroscopy | Characteristic peaks corresponding to N-H, O-H, C=N, and C=C vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's mass. |
Note: Detailed spectral data for the dihydrochloride salt can be found in specialized chemical databases. chemicalbook.com
The subsequent sections of this article will provide a more in-depth look at the detailed research findings related to this compound, further illustrating its importance in the landscape of modern chemical science.
Properties
IUPAC Name |
8-aminoquinolin-5-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;;/h1-5,12H,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDNWYQJSGQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 8 Aminoquinolin 5 Ol Dihydrochloride
Established Synthetic Pathways to 8-Aminoquinolin-5-ol (B1450810) and its Derivatives
The synthesis of 8-Aminoquinolin-5-ol dihydrochloride (B599025) predominantly begins with a nitro-substituted quinolinol precursor, typically 5-nitroquinolin-8-ol. The core transformation is the reduction of the nitro group at the C5-position to a primary amine. This reduction is a critical step, and various catalytic methods have been developed to achieve this conversion efficiently. Following the successful reduction to 8-aminoquinolin-5-ol, treatment with hydrochloric acid yields the corresponding dihydrochloride salt.
Catalytic Reduction Approaches from Nitroquinolinol Precursors
Catalytic reduction is a preferred method for converting nitroarenes to anilines due to its efficiency and cleaner reaction profiles compared to stoichiometric metal-acid reductions. nih.gov The choice of catalyst and hydrogen source is crucial for achieving high yields and selectivity, particularly when other reducible functional groups may be present.
One of the most effective methods for the reduction of aromatic nitro compounds is catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrazine (B178648) hydrate (B1144303) as the hydrogen donor. nih.govresearchgate.net This approach is widely used due to its operational simplicity, mild reaction conditions, and high chemoselectivity. researchgate.netorganic-chemistry.org The reaction involves the decomposition of hydrazine on the palladium surface to generate hydrogen in situ, which then reduces the nitro group. researchgate.net
The general procedure involves stirring the nitroquinolinol substrate with a catalytic amount of Pd/C (typically 5-10% loading) in a suitable solvent, such as methanol (B129727) or ethanol, followed by the addition of hydrazine hydrate. nih.gov The reaction is often exothermic and proceeds rapidly, usually reaching completion within minutes to a few hours at temperatures ranging from room temperature to the reflux temperature of the solvent. nih.govorganic-chemistry.org This method is highly effective for a wide range of halogenated and functionalized nitroarenes, often providing the corresponding anilines in excellent yields without affecting other sensitive groups. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Catalyst | 5% or 10% Palladium on Carbon (Pd/C) | nih.gov |
| Hydrogen Source | Hydrazine hydrate (NH₂NH₂·H₂O) | nih.govresearchgate.net |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | nih.gov |
| Temperature | Room Temperature to Reflux (e.g., 80°C) | nih.gov |
| Reaction Time | 5 minutes to a few hours | nih.gov |
While the Pd/C-hydrazine system is highly efficient, several other methods are available for the reduction of nitroarenes, each with distinct advantages and disadvantages. commonorganicchemistry.com
Catalytic Hydrogenation (H₂ gas): This is a classic and highly effective method, often employing catalysts like Pd/C, Platinum dioxide (PtO₂), or Raney Nickel. commonorganicchemistry.com It is very clean, as the only byproduct is water. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas, which can be a significant drawback. nih.gov Raney Nickel is sometimes preferred for substrates with halogen substituents to avoid dehalogenation. commonorganicchemistry.com
Metal-Acid Reductions: Traditional methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) are robust and inexpensive. commonorganicchemistry.commdpi.com The original synthesis of 8-aminoquinoline (B160924) involved the reduction of 8-nitroquinoline (B147351) with tin powder in hydrochloric acid. wikipedia.org These methods are effective but often require harsh conditions and produce large amounts of metallic waste, complicating purification. mdpi.com
Tin(II) Chloride (SnCl₂): This reagent offers a milder alternative to metal-acid systems and is known for its chemoselectivity, capable of reducing a nitro group in the presence of other reducible functionalities. commonorganicchemistry.com
Sodium Sulfide (B99878) (Na₂S): Sodium sulfide can be useful for selective reductions, particularly when a molecule contains multiple nitro groups, as it can sometimes reduce one while leaving others intact. commonorganicchemistry.comosi.lv
| Method | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Pd/C + Hydrazine | High yield, mild conditions, fast, no H₂ gas needed | Hydrazine is toxic | nih.govresearchgate.net |
| H₂ + Pd/C, PtO₂, or Ra-Ni | Very clean, high efficiency | Requires pressure equipment, flammable H₂ gas, potential dehalogenation | commonorganicchemistry.com |
| Fe, Sn, or Zn + Acid | Inexpensive, robust | Harsh conditions, significant metallic waste, difficult purification | commonorganicchemistry.commdpi.com |
| Tin(II) Chloride (SnCl₂) | Mild, good chemoselectivity | Stoichiometric amounts of tin salts produced | commonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Can be selective for one of multiple nitro groups | Generally less efficient for single nitro groups | commonorganicchemistry.comosi.lv |
Advanced Synthetic Modifications and Regioselective Functionalization
Once synthesized, the 8-aminoquinolin-5-ol core can be functionalized to create a diverse range of derivatives. The inherent electronic properties of the quinoline (B57606) ring, influenced by the powerful electron-donating amino and hydroxyl groups, dictate the regioselectivity of these modifications.
The hydroxyl (-OH) and amino (-NH₂) groups are strong activating, ortho, para-directing groups in electrophilic aromatic substitution (EAS). quora.com In the 8-aminoquinolin-5-ol system, these two groups work in concert to direct incoming electrophiles. The positions ortho and para to the -OH group at C5 are C6 and C7 (C7 is para relative to the bond fusion). The positions ortho to the -NH₂ group at C8 is C7. Therefore, the C7 position is strongly activated by both groups, making it the most probable site for electrophilic attack. The C6 position is also activated by the -OH group. Theoretical studies on 8-hydroxyquinoline (B1678124) confirm that the electron density is highest at positions C5 and C7, predisposing them to electrophilic attack. orientjchem.orgresearchgate.net Consequently, reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially at the C7 and C6 positions of the 8-aminoquinolin-5-ol ring.
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. iaea.org These reactions, including the Suzuki, Sonogashira, and Heck couplings, allow for the precise and efficient functionalization of the quinoline scaffold. nih.gov To utilize these methods, a halogen or triflate "handle" must first be installed on the quinoline ring.
For instance, a halogenated derivative, such as 7-bromo-8-aminoquinolin-5-ol (prepared via electrophilic bromination), could serve as a substrate in various coupling reactions. A palladium-catalyzed Suzuki coupling with an arylboronic acid could then introduce a new aryl group at the C7 position. ias.ac.in Similarly, Sonogashira coupling could be used to install alkyne moieties. These strategies provide a powerful platform for creating complex quinoline-based molecules from the 8-aminoquinolin-5-ol template. iaea.orgias.ac.in The development of nickel-catalyzed couplings has also provided efficient methods for C-C bond formation on quinoline-derived substrates. rsc.org
Derivatization at Amino and Hydroxyl Positions
The bifunctional nature of 8-Aminoquinolin-5-ol, possessing both a primary aromatic amine at the C8 position and a hydroxyl group at the C5 position, offers versatile opportunities for derivatization. These functional groups can be modified either independently or concurrently to synthesize a diverse range of analogues with tailored properties.
The amine group at the C8 position is readily amenable to standard transformations such as acylation to form amides. wikipedia.orgnih.gov For instance, condensation of 8-aminoquinoline with protected amino acids (e.g., N-Boc-glycine) or natural antioxidant acids like lipoic, caffeic, and ferulic acids has been successfully demonstrated. nih.gov This amide bond formation typically proceeds using coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov Furthermore, the 8-amino group can serve as an effective bidentate directing group in C-H bond functionalization chemistry, facilitating the introduction of substituents at other positions on the quinoline ring. wikipedia.org
The hydroxyl group at the C5 position behaves as a typical phenol, enabling derivatization through various reactions. Protection of this hydroxyl group, often as a benzyl (B1604629) or tosyl ether, is a common strategy to prevent its interference in reactions targeting other parts of the molecule. researchgate.netscispace.com The protected intermediate can then undergo further transformations, with the hydroxyl group being regenerated in a final deprotection step. researchgate.net The phenolic hydroxyl also allows for the synthesis of sulfonate esters by reaction with sulfonyl chlorides. nih.gov Additionally, the positions ortho and para to the hydroxyl group (C6 and C7) are activated towards electrophilic substitution, such as in the Mannich reaction, which can be used to introduce aminomethyl functionalities. nih.gov
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms underlying the synthesis of the 8-Aminoquinolin-5-ol core is crucial for controlling the process and improving its efficiency. This involves examining the pathways for introducing the key amino and hydroxyl functionalities onto the quinoline scaffold.
Elucidation of Reaction Pathways in Amination and Hydroxylation
The synthesis of the quinoline ring system itself is often achieved through classical methods like the Skraup or Friedländer synthesis. scispace.comnumberanalytics.com The Skraup reaction involves the reaction of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. numberanalytics.com The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring. numberanalytics.com The Friedländer synthesis provides an alternative pathway, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org The mechanism can proceed via an initial aldol (B89426) reaction followed by cyclodehydration and imine formation, or through the formation of a Schiff base followed by an intramolecular aldol condensation. wikipedia.org
The introduction of the C8-amino group is classically achieved via the reduction of a corresponding 8-nitroquinoline precursor. wikipedia.org This synthesis route involves the nitration of a quinoline derivative, which often yields a mixture of 5- and 8-nitro isomers that must be separated. wikipedia.org The subsequent reduction of the 8-nitro isomer is typically performed using reducing agents like tin powder in hydrochloric acid or through catalytic hydrogenation. wikipedia.org The mechanism of nitro group reduction involves a series of electron and proton transfer steps to convert the nitro group (-NO₂) into a nitroso (-NO), then a hydroxylamino (-NHOH), and finally the amino group (-NH₂).
Direct hydroxylation of the quinoline ring is generally challenging. Therefore, the C5-hydroxyl group is often incorporated by using a starting material that already contains this functionality or a precursor. One established pathway to synthesize 8-hydroxyquinolines is the diazotization of 8-aminoquinoline, followed by hydrolysis of the resulting diazonium salt. scispace.comrroij.com This reaction proceeds through the formation of a highly reactive diazonium cation (-N₂⁺) from the primary amine, which is then displaced by a hydroxyl group upon heating in an aqueous medium.
Studies on Selectivity and Yield Optimization in Synthetic Processes
Optimizing the selectivity and yield is a central theme in the synthesis of complex quinoline derivatives. Research has focused on modifying reaction conditions, including catalysts, solvents, and reagents, to control the regioselectivity of functionalization and maximize product formation.
In the context of the broader quinoline synthesis, significant efforts have been made to improve the efficiency of classical methods. For the Skraup reaction, which can suffer from harsh conditions, modifications such as using ionic liquids and microwave irradiation have been shown to improve reaction efficiency and yields. nih.gov In Friedländer-type syntheses, the choice of catalyst is critical. Studies have compared various catalysts and solvent conditions to optimize yields, demonstrating that solvent-free reactions under heating can provide green and efficient protocols. jocpr.com
Table 1: Optimization of Friedländer Quinoline Synthesis jocpr.com This table illustrates the effect of different catalysts and solvents on the yield of a model Friedländer reaction.
| Entry | Catalyst | Solvent | Time (Hrs) | Yield (%) |
| 1 | M-K-10 | Methanol | 5 | 55 |
| 2 | L-Proline | Methanol/Ethanol | 6 | 60 |
| 3 | No Catalyst | No Solvent | 5 | 88 |
| 4 | M-K-10 | No Solvent | 5 | 75 |
| 5 | L-Proline | No Solvent | 6 | 70 |
The 8-amino group acts as a powerful directing group, which has been exploited to achieve high regioselectivity in C-H functionalization reactions. For example, copper-catalyzed methods have been developed for the selective bromination and difluoromethylation of 8-aminoquinoline amides at the C5 position. researchgate.net The selectivity between these two different functionalizations was controlled by the choice of the copper catalyst (Cu(II) vs. Cu(I)) and additives. researchgate.net Similarly, highly regioselective nitration at the C5 position of 8-aminoquinoline amides has been achieved using iron(III) nitrate, which serves as both a chelating promoter and the nitration reagent. benthamdirect.com
Table 2: Optimization of Pd-Catalyzed C–H Arylation of an 8-Aminoquinoline (8-AQ) Amide Substrate Data adapted from a study on C-H arylation to illustrate the impact of additives and temperature on reaction outcomes. wikipedia.org This demonstrates the fine-tuning possible in synthetic processes involving the 8-aminoquinoline scaffold.
| Entry | Additive (equiv) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | None | 120 | 16 | 100 | - |
| 2 | (BnO)₂PO₂H (0.2) | 120 | 16 | 100 | 45 |
| 3 | NaOAc (0.2) | 110 | 16 | 90 | 56 |
| 4 | NaOAc (0.2) | 100 | 24 | 82 | 61 |
| 5 | NaOAc (1.0) | 100 | 24 | 78 | 68 |
These studies underscore the importance of systematic optimization of reaction parameters to control selectivity and enhance yields in the synthesis and functionalization of substituted 8-aminoquinolines.
Coordination Chemistry and Metalloligand Research of 8 Aminoquinolin 5 Ol Dihydrochloride
Ligand Design Principles and Coordination Modes of 8-Aminoquinolin-5-ol (B1450810) Derivatives
The design of ligands derived from 8-aminoquinolin-5-ol is predicated on the strategic placement and availability of its donor atoms to engage with metal centers. The quinoline (B57606) framework provides a rigid backbone, influencing the spatial orientation of the coordinating groups and, consequently, the geometry of the resulting metal complexes.
Chelation Properties and Multidentate Ligand Architectures
Derivatives of 8-aminoquinoline (B160924) are recognized for their potent chelating capabilities, attributable to the presence of both nitrogen and oxygen donor atoms. nih.govscirp.org These ligands can act as bidentate or be incorporated into larger structures to form multidentate architectures. For instance, bis(8-aminoquinoline) ligands have been designed to act as specific tetradentate chelators for Cu(II) ions. researchgate.net These tetradentate ligands can form a square planar coordination sphere, which is particularly suitable for extracting copper(II) from biological systems. researchgate.net The stability of the resulting metal complexes is often enhanced by the chelate effect, where the formation of a ring structure with the metal ion is entropically favorable. The design of tripodal ligands based on the 8-aminoquinoline framework has also been explored, leading to the synthesis of septa-dentate ligands capable of forming stable complexes with transition metals. rsc.orgresearchgate.net
Stereochemical Considerations in Metal Complex Formation
The formation of metal complexes with 8-aminoquinolin-5-ol derivatives can be influenced by stereochemical factors, particularly when chiral ligands are employed. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been utilized as ligands in metal complexes for asymmetric catalysis. nih.gov The stereochemistry of the ligand dictates the spatial arrangement of the complex, which in turn can influence its catalytic activity and enantioselectivity. The rigidity of the quinoline framework, combined with the stereocenters introduced in the ligand, can lead to the formation of specific diastereomeric complexes with distinct chemical and physical properties. The coordination of tripodal tris-8-aminoquinoline ligands around an octahedral metal center can also lead to different arrangements, such as symmetric or unsymmetric coordination depending on the involvement of the bridgehead nitrogen atom. researchgate.net
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 8-aminoquinolin-5-ol ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized using a variety of spectroscopic and crystallographic techniques to elucidate their structure and bonding.
Preparation of Transition Metal Complexes with 8-Aminoquinolin-5-ol Ligands
Transition metal complexes of 8-aminoquinoline derivatives have been prepared with a range of metals, including zinc(II), cadmium(II), cobalt(III), and various platinum group metals. rsc.orgresearchgate.netnih.gov The synthesis of a tripodal tris-8-aminoquinoline ligand has been achieved in high yield, and this ligand has been shown to form isolable complexes with these transition metals. rsc.orgresearchgate.net Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used to create Cp* metal complexes, which have been evaluated for their catalytic abilities. nih.gov Mixed ligand complexes of transition metals have also been prepared using 8-quinolinols and 5-(n-Butoxymethyl-8-Quinolinol). researchgate.net The synthesis often involves refluxing the ligand with the metal salt in a solvent like ethanol, followed by crystallization of the complex. scirp.orgnih.gov
Elucidation of Coordination Geometries and Binding Affinities
The coordination geometries of metal complexes with 8-aminoquinoline-based ligands are diverse and depend on the metal ion, the specific ligand structure, and the reaction conditions. X-ray crystallography is a powerful tool for determining the solid-state structures of these complexes. For example, a tripodal tris-8-aminoquinoline ligand has been found to form six-coordinate octahedral complexes with zinc(II) and cobalt(III), and a seven-coordinate complex with cadmium(II). rsc.orgresearchgate.net The coordination sphere in these complexes is defined by the arrangement of the donor atoms from the ligand around the central metal ion. The binding affinities of these ligands for different metal ions can be determined using techniques such as spectrophotometry. For instance, the affinity of tetradentate Cu(II) chelators based on an 8-aminoquinoline motif has been reported, along with their selectivity for Cu(II) over other ions like Zn(II). researchgate.net
Interactive Data Table: Coordination Geometries of Metal Complexes with 8-Aminoquinoline Derivatives
| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference(s) |
| Zinc(II) | Tripodal tris-8-aminoquinoline | 6 | Octahedral | rsc.org, researchgate.net |
| Cobalt(III) | Tripodal tris-8-aminoquinoline | 6 | Octahedral | rsc.org, researchgate.net |
| Cadmium(II) | Tripodal tris-8-aminoquinoline | 7 | - | rsc.org, researchgate.net |
| Copper(II) | Bis(8-aminoquinoline) | 4 | Square Planar | researchgate.net |
Catalytic Applications and Mechanistic Insights of 8 Aminoquinolin 5 Ol Derivatives
8-Aminoquinolin-5-ol (B1450810) as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, 8-aminoquinoline (B160924) and its derivatives act as chelating ligands that coordinate with a metal center, enabling and directing a wide array of organic transformations. This bidentate coordination is crucial for the stability and activity of the catalytic species.
The 8-aminoquinoline moiety is a powerful directing group for the functionalization of C-H bonds, a strategy that offers a more atom-economical approach to synthesizing complex molecules. researchgate.net Various transition metals have been employed to catalyze reactions directed by 8-aminoquinoline amides.
For instance, palladium-catalyzed C(sp²)–H arylation has been successfully applied to substrates containing the 8-aminoquinoline directing group. nih.gov In one study, a chiral bicyclic scaffold derived from myrtenal (B1677600) was functionalized using this method. nih.gov The reaction conditions were optimized to achieve good yields with a range of aryl iodides, demonstrating the versatility of the palladium/8-aminoquinoline system. nih.gov
| Entry | Aryl Iodide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Iodoanisole | 4a | 74 |
| 2 | Iodobenzene | 4b | 65 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 4c | 58 |
| 4 | 1-Iodo-4-nitrobenzene | 4d | 55 |
| 5 | Methyl 4-iodobenzoate | 4e | 61 |
Table 1: Scope of Pd-catalyzed C–H arylation of an 8-aminoquinoline-containing substrate with various aryl iodides. nih.gov
Furthermore, inexpensive first-row transition metals like cobalt have been utilized for the remote C-H functionalization of 8-aminoquinolines. A practical and mild nitration protocol was developed using Co(NO₃)₂·6H₂O as the catalyst and tert-butyl nitrite (B80452) (TBN) as the nitro source. This methodology operates through a Single Electron Transfer (SET) mechanism, providing a facile route to new functionalized 8-aminoquinoline derivatives. researchgate.net
Chiral derivatives of 8-aminoquinoline have emerged as promising ligands for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Specifically, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for the asymmetric transfer hydrogenation (ATH) of cyclic imines. mdpi.com
In a notable study, rhodium complexes containing these chiral ligands proved to be the most effective for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines, which are key intermediates for biologically active alkaloids. mdpi.com Although the enantiomeric excesses were modest (up to 69% ee), the catalysts achieved quantitative conversion for a variety of substrates, particularly when a lanthanum triflate (La(OTf)₃) additive was used. mdpi.com This work highlights the potential for designing new chiral catalysts based on the robust pyridine (B92270) core of the quinoline (B57606) system. mdpi.com
| Catalyst | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| [Ir(Cp)(R)-CAMPY(Cl)]Cl | Substrate I | >99 | 15 |
| [Ru(p-cymene)(R)-CAMPY(Cl)]Cl | Substrate I | Trace | - |
| [Rh(Cp)(R)-CAMPY(Cl)]Cl | Substrate I | >99 | 69 |
| [Rh(Cp)(R)-Me-CAMPY(Cl)]Cl | Substrate I | >99 | 65 |
| [Rh(Cp)(R)-CAMPY(Cl)]Cl | Substrate IX | >99 | 55 |
Table 2: Performance of different metal catalysts with chiral 8-amino-5,6,7,8-tetrahydroquinoline derivative ligands in the Asymmetric Transfer Hydrogenation of Dihydroisoquinolines. mdpi.com
Investigations into Heterogeneous Catalysis and Surface Interactions
While 8-aminoquinoline derivatives have been extensively used in homogeneous catalysis, their application in heterogeneous systems is a less explored area. Heterogeneous catalysts offer advantages in terms of catalyst separation and recycling. Research into immobilizing 8-aminoquinoline-based catalysts on solid supports is emerging.
One related example involves a noble metal-free heterogeneous photocatalyst, where a cobalt (III) complex is grafted onto a silica-coated magnetic support. This system was developed for direct C-H arylation and demonstrated high stability and reusability. Although the study focused on the broader application of the catalyst, it referenced its utility in the C5-functionalization of 8-aminoquinolines, indicating the potential for developing specific heterogeneous catalysts for this scaffold. researchgate.net
Another relevant study, while not using an 8-aminoquinoline, demonstrates the principle with a closely related structure. The clean, heterogeneous catalytic oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione was achieved using silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org This work showed that the catalyst's activity and selectivity were influenced by the support material and the state of the iron complex, and it confirmed the truly heterogeneous nature of the catalysis. rsc.org These examples suggest that immobilizing 8-aminoquinoline metal complexes on solid supports is a promising direction for future research.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving 8-aminoquinoline derivatives, mechanistic studies have provided valuable insights into the active species, reaction intermediates, and rate-determining steps.
Detailed mechanistic studies of 8-aminoquinoline-directed, nickel-catalyzed C(sp³)–H arylation have led to the identification and isolation of key intermediates. Contrary to previous computational studies that suggested a diamagnetic Ni(II) complex as the resting state, experimental work has identified unexpected paramagnetic mono- and dinuclear nickel(II) species. researchgate.net
Deprotonation of the 8-aminoquinoline amide ligand followed by reaction with a nickel source allowed for the isolation of a four-coordinate high-spin Ni(II) complex, Ni([AQpiv]-κN,N)₂. This complex was found to react further to form a dinuclear species, {[AQpiv]Ni(O₂CtBu)}₂, which is proposed to be a catalytically relevant intermediate prior to the C–H activation step. researchgate.net Both the mononuclear and dinuclear complexes were shown to undergo C–H activation to form the key nickelacyclic intermediate. researchgate.net
The same mechanistic investigation into Ni-catalyzed C(sp³)–H arylation challenged previous assumptions about the rate-determining step. researchgate.net While computational studies had pointed to C–H activation or a Ni(II)-Ni(IV) oxidative addition as the slow step, experimental evidence suggested a different pathway when sodium carbonate (Na₂CO₃) is used as the base. The study found that the deprotonation of the 8-aminoquinoline amide and its subsequent binding to the nickel center appears to be the rate-determining step under these conditions. researchgate.net
Influence of Reaction Conditions on Catalytic Performance
Temperature and Catalyst Loading
Temperature plays a critical role in the catalytic functionalization of 8-aminoquinoline derivatives. In a cobalt-catalyzed nitration protocol, for instance, it was observed that elevated temperatures were highly detrimental to the reaction's success. shu.ac.uk The optimal performance for this C-H functionalization was achieved at room temperature. shu.ac.uk
The concentration, or loading, of the catalyst is another key factor. In the same cobalt-catalyzed nitration, the effect of catalyst loading was systematically evaluated. A reduction in the catalyst [Co(NO₃)₂·6H₂O] loading from 20 mol% to 10 mol% resulted in a decreased yield of the nitrated products, indicating that a higher catalyst concentration was necessary for optimal conversion. shu.ac.uk The optimized conditions were established as 20 mol% of the cobalt catalyst. shu.ac.uk
| Catalyst Loading (mol%) | Outcome |
|---|---|
| 20 | Optimal yield |
| 10 | Reduced yield |
Similarly, in the clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione, turnover frequency values were found to be highly dependent on the catalyst structure and varied from 215 to 3570 h⁻¹. researchgate.net The yield of the target product was optimized to 66% by carefully studying the effects of temperature, reagent concentrations, and catalyst amounts. researchgate.net
Solvent System
The choice of solvent can significantly influence catalytic performance. In the asymmetric transfer hydrogenation (ATH) of 1-aryl-3,4-dihydroisoquinolines using chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, a water/methanol (B129727) co-solvent system was found to be part of the optimized protocol. mdpi.com This highlights the importance of the solvent environment in facilitating the catalytic cycle.
Additives and Bases
Additives and the choice of base are crucial variables in many catalytic systems involving 8-aminoquinoline derivatives.
In the ATH of imines, the addition of lanthanum triflate (La(OTf)₃) as an additive was found to be beneficial, with an optimal concentration of 33% molar. mdpi.com The hydrogen donor, a mixture of formic acid and triethylamine (B128534), also critically affects the reaction's enantioselectivity. The ratio of these components, which influences the pH of the mixture, must be carefully controlled. mdpi.com A high formic acid to triethylamine ratio can lead to the protonation of the primary amino function of the diamine ligand, causing its detachment from the metal center and resulting in less selective catalysts. mdpi.com The optimized protocol utilized a formic acid to triethylamine ratio of 1.1:1. mdpi.com
| Parameter | Optimized Condition |
|---|---|
| Substrate:Catalyst Ratio | 100:1 |
| Additive | 33% molar La(OTf)₃ |
| Hydrogen Donor (HCOOH:TEA Ratio) | 1.1:1 |
| Temperature | 30 °C |
| Solvent | Water/Methanol |
In nickel-catalyzed C(sp³)–H arylation reactions directed by an 8-aminoquinoline derivative, the choice of base was found to be a critical factor. The commonly used base, sodium carbonate (Na₂CO₃), was discovered to hinder the catalysis. chemrxiv.org Replacing it with a stronger base, sodium tert-butoxide (NaOtBu), led to improved catalytic turnovers under milder conditions. chemrxiv.org This demonstrates that the base is not merely a stoichiometric reagent but an integral component that can either promote or inhibit the catalytic cycle. chemrxiv.org
Furthermore, in copper-catalyzed reactions, the combination of the catalyst's oxidation state and the nature of the additive can direct the reaction towards different products. For example, a cupric catalyst combined with an alkaline additive leads to C5-bromination of 8-aminoquinoline amides, whereas a cuprous catalyst paired with a silver additive results in C5-difluoromethylation. researchgate.net
Applications in Advanced Materials Science
Design and Synthesis of Functional Materials Incorporating 8-Aminoquinolin-5-ol (B1450810) Motifs
The 8-aminoquinolin-5-ol scaffold serves as a versatile ligand for the synthesis of complex, functional materials. The nitrogen atom of the quinoline (B57606) ring and the oxygen of the hydroxyl group form a bidentate chelation site, which is highly effective for coordinating with a wide range of metal ions. Simultaneously, the amino group at the 5-position can be used to tune the electronic properties of the molecule or to serve as a reactive site for further functionalization, enabling the creation of materials with tailored characteristics.
While direct examples of coordination polymers or MOFs using 8-aminoquinolin-5-ol dihydrochloride (B599025) are not extensively documented in publicly available research, the closely related ligand 8-aminoquinoline (B160924) (aqin) provides significant insight into how this class of compounds behaves in the formation of such materials. Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions and organic ligands. The properties of these materials are highly dependent on the geometry of the ligand and the coordination preference of the metal center.
A notable example involves the synthesis of a one-dimensional iron(II) spin-crossover coordination polymer with the formula Fe(aqin)₂(4,4′-bpy)₂·2EtOH. rsc.org In this structure, the 8-aminoquinoline ligands coordinate to the iron(II) centers, while 4,4′-bipyridyl (4,4'-bpy) molecules act as bridging ligands to link the metal sites into a linear chain. rsc.org This material exhibits a spin transition from a high-spin to a low-spin state at a critical temperature, a property of interest for molecular switches and data storage applications. rsc.org The key structural features are detailed in the table below.
Table 1: Structural and Magnetic Properties of an Iron(II) Coordination Polymer with 8-Aminoquinoline
| Property | High-Spin State (293 K) | Low-Spin State (80 K) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c |
| Fe-Fe Distance (Å) | 11.485 | 11.147 |
| **Spin Transition Temp. (T₁/₂) ** | - | 220 K |
Data sourced from research on Fe(aqin)₂(4,4′-bpy)₂·2EtOH. rsc.org
The quinoline derivative 5-aminoquinolin-8-ol, the non-salt form of the subject compound, has been successfully incorporated into organometallic complexes for use in opto-electronic devices. Specifically, tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been synthesized and characterized for their potential as anode buffer layers in inverted organic solar cells. researchgate.net
Tris-(8-hydroxyquinoline)aluminum (Alq₃) is a well-known material in organic light-emitting diodes (OLEDs). By attaching an electron-donating amino group to the 5-position of the 8-hydroxyquinoline (B1678124) ligand, researchers aimed to modify the electronic properties of the resulting aluminum complex. researchgate.net The goal was to raise the energy level of the highest occupied molecular orbital (HOMO) to reduce the energy barrier for hole extraction from the photoactive layer in a solar cell, thereby improving device efficiency. researchgate.net
Spectroscopic and electrochemical studies confirmed that the 5-amino substitution directly elevates the HOMO level of the aluminum complexes while leaving the lowest unoccupied molecular orbital (LUMO) level largely unaffected. researchgate.net Although these specific complexes showed lower emission properties compared to the parent Alq₃, they performed effectively as charge-transporting buffer layers in inverted organic solar cells. researchgate.net
Table 2: Electrochemical Properties of Tris-(5-amino-8-hydroxyquinoline)aluminum Complexes
| Complex | HOMO Level (eV) | LUMO Level (eV) | Application |
|---|---|---|---|
| Tris-(5-amino-8-hydroxyquinoline)aluminum | Elevated (compared to Alq₃) | Unaffected (compared to Alq₃) | Anode buffer layer in inverted organic solar cells |
Data derived from studies on tris-(5-amino-8-hydroxyquinoline)aluminum complexes. researchgate.net
This research demonstrates the principle of tuning material properties for opto-electronic applications by incorporating functional groups like the amino group onto a quinolinol scaffold.
Supramolecular Chemistry and Self-Assembly of Quinoline-based Macrocycles
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Quinoline-based macrocycles are large, ring-shaped molecules that are of significant interest in this field due to their unique structural properties and their ability to act as hosts for smaller guest molecules. researchgate.net
The synthesis of these macrocycles often involves the strategic linking of quinoline units. For instance, TriQuinoline (TQ) is a macrocycle formed by concatenating three quinoline units at their 2- and 8-positions. researchgate.net This creates a central void that can bind to specific ions or molecules. Another example is oxa-TriQuinoline (o-TQ), where three quinoline units are joined by oxygen atoms, forming an aza-oxa-crown architecture that can capture metal cations like Cu(I). researchgate.net
While specific examples detailing the incorporation of the 8-aminoquinolin-5-ol motif into self-assembled macrocycles are not prominent in the literature, the general principles of their formation are well-established. The synthesis of macrocycles containing 8-aminoquinoline sidearms has been achieved through methods like reductive amination. dtic.mil These structures can form stable complexes with various metal ions, including Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺. dtic.mil The presence of both the quinoline nitrogen and the amino group allows for complex coordination environments, making these macrocycles potential candidates for applications in catalysis, sensing, and molecular recognition. researchgate.net The functional groups on the quinoline unit, such as the amino and hydroxyl groups in 8-aminoquinolin-5-ol, would offer additional sites for non-covalent interactions (e.g., hydrogen bonding), which are crucial for directing the self-assembly process and for the subsequent binding of guest molecules.
Advanced Analytical Methodologies for Characterization of 8 Aminoquinolin 5 Ol Dihydrochloride and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of 8-Aminoquinolin-5-ol (B1450810) dihydrochloride (B599025) and its derivatives. These methods probe the interaction of electromagnetic radiation with the molecule to provide information about its connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
For instance, the ¹H and ¹³C NMR spectra of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, a derivative synthesized from 5-amino-8-hydroxyquinoline dihydrochloride, have been reported. In the ¹H NMR spectrum of this derivative, recorded in DMSO-d6, characteristic signals for the aromatic protons of the quinoline (B57606) ring are observed. Similarly, the ¹³C NMR spectrum reveals distinct peaks for the carbon atoms of the quinoline core, with the chemical shifts influenced by the amino and hydroxyl substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 10.032 | s | 1H |
| 9.065 | s | 1H |
| 8.9985 | d | 1H |
| 7.979 | s | 1H |
| 7.589 | d | 3H |
| 7.398 | d | 1H |
| 7.277 | m | 3H |
| 7.014 | s | 1H |
| 2.044 | s | 3H |
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 113.55, 115.65, 118.92, 121.92, 122.87, 124.42, 128.58, 129.05, 133.20, 135.92, 139.34, 142.64, 148.02 | Aromatic C |
| 23.95 | –CH₃ |
| 168.24 | –N-CHO |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H stretch (amine) | 3400-3250 |
| O-H stretch (phenol) | 3600-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=C and C=N stretch (aromatic ring) | 1650-1450 |
| C-O stretch (phenol) | 1260-1000 |
| C-N stretch (amine) | 1335-1250 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For 8-Aminoquinolin-5-ol dihydrochloride, the expected monoisotopic mass of the free base (C₉H₈N₂O) is approximately 160.06 Da. In the mass spectrum, the molecular ion peak ([M+H]⁺) would be observed at m/z corresponding to the protonated molecule. HRMS analysis of a derivative, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, showed a protonated molecule at m/z 355.75.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₈N₂O |
| Monoisotopic Mass | 160.0637 Da |
| [M+H]⁺ | 161.0715 Da |
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is expected to result in a spectrum with characteristic absorption maxima (λmax). Studies on 5-amino-8-hydroxyquinoline have shown its ability to form complexes with metal ions, which can be monitored by changes in the UV-Vis spectrum. For example, the absorbance of 5-amino-8-hydroxyquinoline can be monitored at a wavelength of 266 nm. nih.gov The specific absorption peaks of 8-aminoquinoline derivatives are typically monitored in the range of 270–500 nm. nih.gov
Chromatographic Separation and Detection Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used for the analysis of quinoline derivatives. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For 8-aminoquinoline derivatives, reversed-phase HPLC is a common method. A typical setup might include a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. nih.gov The detection is often carried out using a UV detector at a specific wavelength, for example, 240 nm. nih.gov
UHPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity. UHPLC methods have been developed for the quantification of related 8-aminoquinoline antimalarial drugs and their metabolites in biological matrices. These methods often employ a C18 or similar column with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid).
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with a buffer (e.g., formic acid) |
| Detection | UV at a specific wavelength (e.g., 240 nm, 266 nm) nih.govnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min |
Application of Derivatization Reagents in Chromatographic Analysis
Chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the separation, identification, and quantification of pharmaceutical compounds. However, certain molecules may exhibit poor chromatographic retention, low detector response, or insufficient volatility for gas chromatography. Chemical derivatization is a strategy employed to modify the analyte's chemical structure to overcome these limitations, thereby improving its analytical characteristics. academicjournals.org For a compound like this compound, which possesses reactive primary amine (-NH₂) and hydroxyl (-OH) groups, derivatization can significantly enhance its detectability.
The primary goals of derivatization in the chromatographic analysis of 8-Aminoquinolin-5-ol and its derivatives include:
Improving Detector Response: Attaching a chromophoric or fluorophoric tag to the molecule can drastically increase its response to UV-Visible or fluorescence detectors, leading to lower detection limits.
Enhancing Chromatographic Separation: Modifying the polarity of the analyte can improve its retention and peak shape on common stationary phases like C18. sielc.com
Increasing Ionization Efficiency: For analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can introduce a readily ionizable group, enhancing sensitivity in techniques like electrospray ionization (ESI). academicjournals.orgddtjournal.com
Derivatization reactions are typically performed pre-column, where the analyte is reacted with the reagent before injection into the chromatographic system. The choice of reagent depends on the functional groups present in the analyte and the detector being used. For the primary amine and hydroxyl groups in 8-Aminoquinolin-5-ol, a variety of reagents are applicable. For instance, Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form highly fluorescent derivatives. sdiarticle4.com Similarly, reagents like o-Phthaldialdehyde (OPA) react rapidly with primary amines to yield fluorescent products, making it suitable for automated pre-column derivatization. sdiarticle4.comnih.gov
Below is a table summarizing common derivatization reagents that could be applied to the functional groups present in this compound.
| Derivatization Reagent | Target Functional Group | Typical Detection Method | Key Advantage |
|---|---|---|---|
| Dansyl chloride (DNS-Cl) | Primary Amine, Phenolic Hydroxyl | Fluorescence, UV | Forms highly fluorescent and stable derivatives. sdiarticle4.com |
| o-Phthaldialdehyde (OPA) | Primary Amine | Fluorescence | Fast reaction, suitable for automation; reagent itself is non-fluorescent. nih.gov |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV | Provides high sensitivity for amino compounds. nih.gov |
| Benzoyl chloride | Primary Amine, Phenolic Hydroxyl | UV, Mass Spectrometry (MS) | Increases hydrophobicity for reversed-phase HPLC and improves MS detection. nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Hydroxyl | Gas Chromatography (GC-MS) | Increases volatility and thermal stability for GC analysis. |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in For pharmaceutical compounds like this compound, single-crystal XRD is the gold standard for elucidating the precise molecular structure, including bond lengths, bond angles, and stereochemistry. This information is critical for confirming the chemical identity, understanding intermolecular interactions, and identifying different polymorphic forms, which can have significant implications for the compound's physical properties.
The process involves irradiating a single crystal of the material with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, a detailed model of the crystal structure can be generated. mdpi.com
The table below presents hypothetical, yet representative, crystallographic data that could be obtained for an 8-aminoquinoline derivative from a single-crystal X-ray diffraction analysis.
| Crystallographic Parameter | Example Value | Information Provided |
|---|---|---|
| Chemical Formula | C₉H₈N₂O · 2HCl | Elemental composition of the unit cell. |
| Formula Weight | 218.66 g/mol | Mass of one mole of the compound. |
| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements of the unit cell. researchgate.net |
| a, b, c (Å) | a = 12.28, b = 4.87, c = 15.74 | The dimensions of the unit cell edges. researchgate.net |
| α, β, γ (°) | α = 90, β = 100.8, γ = 90 | The angles between the unit cell edges. researchgate.net |
| Volume (ų) | 924.5 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. researchgate.net |
| Density (calculated) (g/cm³) | 1.572 | The theoretical density of the crystal. |
Thermogravimetric Analysis (TGA) for Thermal Stability
In a typical TGA experiment, a small amount of the sample is placed in a high-precision balance located inside a furnace. The sample is then heated according to a controlled temperature program (e.g., a constant heating rate), and the mass is continuously monitored. libretexts.org The resulting data is plotted as a thermogram, which shows mass percentage on the y-axis against temperature on the x-axis. A loss in mass indicates a decomposition or evaporation event.
The thermal stability of quinoline derivatives has been investigated using thermal methods like TGA. daneshyari.com These studies show that the stability of such compounds can be influenced by various factors, including the nature and position of substituent groups. scispace.com For this compound, TGA can be used to determine the onset temperature of decomposition, which is a key indicator of its thermal stability and can help define the maximum acceptable processing temperatures for manufacturing processes like hot melt extrusion. nih.gov TGA can be performed under different atmospheres, such as nitrogen (inert) or air (oxidative), to understand the degradation mechanism. aurigaresearch.com
The following table outlines the type of data obtained from a TGA experiment and provides illustrative findings for a hypothetical quinoline derivative.
| TGA Parameter/Observation | Typical Measurement/Result | Interpretation |
|---|---|---|
| Heating Rate | 5, 10, or 20 °C/min | The rate at which the sample temperature is increased. Slower rates can provide better resolution of thermal events. ucm.es |
| Atmosphere | Nitrogen (N₂) or Air | Determines the chemical environment (inert or oxidative) during heating. aurigaresearch.com |
| Initial Decomposition Temperature (T_onset) | e.g., 220 °C | The temperature at which significant mass loss begins, indicating the start of thermal degradation. nih.gov |
| Decomposition Range | e.g., 220-350 °C | The temperature range over which the primary decomposition event occurs. scispace.com |
| Mass Loss (%) | e.g., 45% in the first step | The percentage of the initial sample mass lost during a specific thermal event. scispace.com |
| Residual Mass (%) | e.g., 10% at 600 °C | The percentage of mass remaining at the end of the experiment, which could be ash or a stable residue. scispace.com |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The future synthesis of 8-Aminoquinolin-5-ol (B1450810) dihydrochloride (B599025) and its derivatives is likely to be heavily influenced by the principles of green and sustainable chemistry. mdpi.com The goal is to develop methods that are not only efficient but also minimize environmental impact through reduced waste, energy consumption, and use of hazardous materials.
Key emerging synthetic strategies include:
Mechanochemistry: This solvent-free or low-solvent approach utilizes mechanical force, such as grinding, to drive chemical reactions. A mechanochemical procedure for synthesizing N-substituted amines has shown advantages like short reaction times at room temperature and high yields without the need for chromatographic purification, representing a promising avenue for derivatizing the amino group of 8-Aminoquinolin-5-ol. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful, metal-free method for a variety of chemical transformations. researchgate.netmdpi.com This technique has been successfully used for the C5-H nitration of 8-aminoquinoline (B160924) amides and could be adapted for the selective functionalization of the 8-Aminoquinolin-5-ol scaffold under mild conditions. mdpi.com
Flow Chemistry: Continuous flow synthetic techniques can be integrated with other technologies like microwave irradiation or supported catalysts to create highly efficient and automated processes. mdpi.com This approach could enable the scalable and sustainable production of 8-Aminoquinolin-5-ol derivatives. mdpi.com
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and operates under environmentally benign conditions, typically in aqueous media. mdpi.com Exploring enzymatic pathways for the synthesis or modification of 8-Aminoquinolin-5-ol could lead to more sustainable and efficient manufacturing processes. mdpi.com
Table 1: Emerging Sustainable Synthetic Methodologies
| Methodology | Core Principle | Potential Advantages for 8-Aminoquinolin-5-ol Synthesis |
|---|---|---|
| Mechanochemistry | Use of mechanical energy to initiate reactions | Reduced solvent waste, shorter reaction times, high yields. mdpi.com |
| Photoredox Catalysis | Use of visible light to drive redox reactions | Mild reaction conditions, high functional group tolerance, metal-free options. researchgate.netmdpi.com |
| Flow Chemistry | Continuous reaction in a tube or microreactor | Enhanced safety, scalability, and process automation. mdpi.com |
| Biocatalysis | Use of enzymes or whole cells as catalysts | High selectivity, green reaction media (water), minimal byproducts. mdpi.com |
Expansion of Catalytic and Sensing Applications for Environmental and Biomedical Research
The inherent chelating ability of the 8-aminoquinoline scaffold, enhanced by the C5-hydroxyl group, makes 8-Aminoquinolin-5-ol a prime candidate for development in catalysis and chemical sensing. nih.govresearchgate.netscispace.com
Catalysis: Derivatives of 8-aminoquinoline have been used to create metal complexes that act as catalysts in asymmetric synthesis. mdpi.com Future work could involve synthesizing chiral derivatives of 8-Aminoquinolin-5-ol to serve as ligands for transition metals. These novel catalysts could be applied to important reactions like asymmetric transfer hydrogenation, a key process in the synthesis of complex pharmaceutical precursors. mdpi.com
Environmental Sensing: The ability of 8-hydroxyquinoline (B1678124) derivatives to form stable, often fluorescent, complexes with metal ions is well-documented. scispace.comresearchgate.net Research is expected to focus on leveraging 8-Aminoquinolin-5-ol to create highly sensitive and selective fluorescent chemosensors for detecting environmentally significant metal ions in water and soil. Its dual binding sites (amino and hydroxyl groups) could be tuned to achieve specificity for particular pollutants.
Biomedical Sensing and Imaging: The 8-aminoquinoline core is a known pharmacophore, and its derivatives are being explored for their diagnostic and therapeutic properties. nih.govwikipedia.org By attaching specific recognition units, 8-Aminoquinolin-5-ol could be engineered into fluorescent probes for detecting biologically important species like metal ions (e.g., Cu²⁺) or reactive oxygen species (ROS) within cells. nih.gov This has significant implications for studying diseases linked to oxidative stress and metal ion dysregulation. nih.gov
Table 2: Potential Applications in Catalysis and Sensing
| Application Area | Research Focus | Scientific Principle |
|---|---|---|
| Asymmetric Catalysis | Development of chiral metal-ligand complexes. | The 8-aminoquinoline scaffold coordinates with a metal center, creating a chiral environment for stereoselective reactions. mdpi.com |
| Environmental Sensing | Design of chemosensors for heavy metal pollutants. | Metal ion chelation by the amino and hydroxyl groups leads to a detectable change in fluorescence or color. scispace.com |
| Biomedical Probes | Creation of fluorescent sensors for intracellular ions or molecules. | High binding affinity and fluorescence properties allow for the visualization of biological analytes in living systems. nih.gov |
Integration with Advanced Computational Design and Machine Learning for Molecular Engineering
The convergence of synthetic chemistry with powerful computational tools is set to accelerate the discovery of new applications for 8-Aminoquinolin-5-ol and its analogs. Computer-Aided Drug Design (CADD) and machine learning are becoming indispensable for predicting molecular properties and optimizing structures for specific functions. mdpi.com
Molecular Docking and Virtual Screening: These computational techniques can predict how a molecule like 8-Aminoquinolin-5-ol or its derivatives will bind to a biological target, such as a protein or enzyme active site. mdpi.com This allows researchers to virtually screen large libraries of potential derivatives to identify promising candidates for therapeutic applications, significantly speeding up the initial stages of drug discovery. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movement and conformational changes of atoms and molecules over time. mdpi.com This can be used to study the stability of metal complexes formed with 8-Aminoquinolin-5-ol for catalytic or sensing purposes, or to understand its interaction with biological macromolecules in greater detail.
Machine Learning (ML) Models: Machine learning algorithms can be trained on existing chemical data to predict the properties of novel compounds, such as their bioactivity, toxicity, or synthetic accessibility. mdpi.com By applying ML models to virtual libraries based on the 8-Aminoquinolin-5-ol scaffold, researchers can prioritize the synthesis of molecules with the highest probability of success for a desired application, from new catalysts to targeted therapeutic agents. mdpi.com
The integration of these computational approaches will enable a more rational, data-driven design of novel molecules derived from 8-Aminoquinolin-5-ol, optimizing their structure for enhanced efficacy and function in materials science, environmental monitoring, and medicine.
Q & A
Q. What are the recommended storage conditions for 8-aminoquinolin-5-ol dihydrochloride to ensure chemical stability?
The compound should be stored in a dark, inert atmosphere (e.g., under nitrogen or argon) at room temperature to prevent decomposition. Moisture-sensitive handling is critical due to its hygroscopic nature. Storage in airtight containers with desiccants is advised . Avoid exposure to light, as photodegradation may alter its reactivity in subsequent experiments.
Q. How should researchers handle potential exposure risks during experimental procedures?
Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., weighing), conduct operations in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline . Respiratory protection (N95 masks) is recommended during large-scale handling to mitigate inhalation risks .
Q. What analytical methods are suitable for confirming the identity and purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Structural confirmation can be achieved via nuclear magnetic resonance (NMR; ¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify amine and hydroxyl functional groups . Cross-reference melting point data (reported 279°C, decomposition) with differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported decomposition temperatures (e.g., 279°C vs. 282°C)?
Variations may arise from differences in purity, heating rates, or instrumentation calibration. Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess thermal stability. Compare results with literature using standardized protocols (e.g., ASTM E537) and validate with orthogonal techniques like mass spectrometry (MS) to detect decomposition byproducts .
Q. What strategies optimize solubility for in vitro assays given its limited aqueous solubility?
Prepare stock solutions in dimethyl sulfoxide (DMSO) at ≤10 mM, ensuring solvent concentration in final assays remains <1% to avoid cellular toxicity. For aqueous systems, use co-solvents like ethanol or surfactants (e.g., Tween-80). Pre-saturate buffers at 37°C with sonication (30 min) to enhance dissolution . Confirm solubility via dynamic light scattering (DLS) to detect aggregates.
Q. How can crystallographic data clarify reactivity patterns of this compound?
Single-crystal X-ray diffraction (SC-XRD) with refinement tools like SHELXL can elucidate bond angles, hydrogen-bonding networks, and chloride ion coordination, which influence nucleophilic substitution or metal-chelation behavior . Pair with density functional theory (DFT) calculations to model reactive sites (e.g., amino group nucleophilicity) .
Q. What experimental controls are critical when studying its biological activity to avoid confounding results?
Include vehicle controls (DMSO/water) to isolate solvent effects. Use structurally analogous negative controls (e.g., 8-hydroxyquinoline lacking the amino group) to confirm target specificity. Monitor pH stability in cell culture media, as the compound’s phenolic hydroxyl may protonate under acidic conditions, altering bioavailability .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting reports on acute toxicity (e.g., oral rat LD₅₀ >11,500 mg/kg vs. unclassified data)?
Re-evaluate toxicity under standardized OECD guidelines (e.g., Test No. 423). Conduct acute toxicity assays in parallel with positive controls (e.g., sodium cyanide) and validate via histopathology. Discrepancies may stem from batch-to-batch impurities; characterize batches via inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal content .
Q. What methodologies validate the absence of hazardous decomposition products under experimental conditions?
Use gas chromatography-mass spectrometry (GC-MS) to profile volatile byproducts during thermal or photolytic stress testing. For oxidative conditions, employ LC-MS to detect quinone derivatives or chlorinated intermediates. Compare with safety data sheets (SDS) and regulatory databases (e.g., ECHA) .
Synthesis and Scalability
Q. What modifications improve yield in the synthesis of this compound?
Optimize the reaction of 8-hydroxyquinoline with formaldehyde and HCl by controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–16 hr at 60°C). Purify via recrystallization from ethanol/water (3:1 v/v) to remove unreacted precursors. Monitor intermediates via thin-layer chromatography (TLC; Rf = 0.5 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
